molecular formula C18H31NO2 B1389356 N-[3-(2-Ethoxyethoxy)benzyl]-1-heptanamine CAS No. 1040691-76-6

N-[3-(2-Ethoxyethoxy)benzyl]-1-heptanamine

Cat. No.: B1389356
CAS No.: 1040691-76-6
M. Wt: 293.4 g/mol
InChI Key: KIONXNYQZRLWCO-UHFFFAOYSA-N
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Description

N-[3-(2-Ethoxyethoxy)benzyl]-1-heptanamine is a tertiary amine compound featuring a benzyl group substituted at the meta position with a 2-ethoxyethoxy moiety and a linear heptylamine chain. This structure confers unique physicochemical properties, including moderate hydrophobicity from the heptyl chain and enhanced solubility in polar solvents due to the ethoxyethoxy group.

Properties

IUPAC Name

N-[[3-(2-ethoxyethoxy)phenyl]methyl]heptan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO2/c1-3-5-6-7-8-12-19-16-17-10-9-11-18(15-17)21-14-13-20-4-2/h9-11,15,19H,3-8,12-14,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIONXNYQZRLWCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNCC1=CC(=CC=C1)OCCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-Ethoxyethoxy)benzyl]-1-heptanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of N-[3-(2-Ethoxyethoxy)benzyl]-1-heptanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of the research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[3-(2-Ethoxyethoxy)benzyl]-1-heptanamine with two analogs: (1) its positional isomer, N-[2-(2-Ethoxyethoxy)benzyl]-1-heptanamine, and (2) N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, a benzamide derivative with distinct functional groups (Figure 1). Key differences in structure and properties are summarized in Table 1.

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Substituent Position Functional Groups Molecular Formula (Hypothetical) Key Properties (Inferred)
This compound Meta (3-position) Ethoxyethoxy, tertiary amine C₁₈H₃₁NO₂ Moderate lipophilicity, polar solubility
N-[2-(2-Ethoxyethoxy)benzyl]-1-heptanamine Ortho (2-position) Ethoxyethoxy, tertiary amine C₁₈H₃₁NO₂ Potential steric hindrance, reduced solubility
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Para (3-methyl) Hydroxy, amide C₁₂H₁₇NO₂ High crystallinity, N,O-bidentate ligand capability

Positional Isomerism: Meta vs. Ortho Substitution

The meta-substituted ethoxyethoxy group in this compound likely reduces steric hindrance compared to its ortho-substituted isomer. This difference may enhance solubility and reactivity in metal-catalyzed reactions, where spatial accessibility is critical. In contrast, the ortho isomer’s proximity to the benzylamine nitrogen could impede coordination with metal centers or reduce substrate binding efficiency .

Functional Group Variations: Amine vs. Amide

Compared to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, the absence of an amide group in this compound results in higher basicity and nucleophilicity. The amide in the former compound enables hydrogen bonding and metal coordination (via N,O-bidentate interactions), making it suitable for catalytic applications. Conversely, the tertiary amine in the target compound may favor protonation in acidic environments, enhancing its utility in pH-dependent reactions .

Solubility and Reactivity

The ethoxyethoxy side chain in this compound improves solubility in polar aprotic solvents (e.g., DMSO or THF) relative to analogs with shorter alkoxy chains. However, the heptylamine chain increases lipophilicity compared to the dimethylhydroxyethyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which may limit its use in aqueous systems .

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s synthesis likely follows alkylation or reductive amination routes, similar to its ortho isomer .
  • Data Gaps: Experimental data on melting points, boiling points, and specific reactivity profiles are unavailable in the provided evidence. Certificates of Analysis (COAs) for such compounds may require direct requests to suppliers, as highlighted by Santa Cruz Biotechnology’s protocols .

Biological Activity

N-[3-(2-Ethoxyethoxy)benzyl]-1-heptanamine is a compound with a complex structure that suggests significant biological activity. This article explores its chemical properties, biological interactions, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H23NC_{15}H_{23}N and a molecular weight of 293.44 g/mol. Its structure features a heptanamine backbone, which consists of a seven-carbon chain with an amine group, combined with an ethoxyethoxy-substituted benzyl moiety. The ethoxyethoxy group enhances solubility and influences the compound's biological interactions.

Key Features:

  • Molecular Formula: C15H23NC_{15}H_{23}N
  • Molecular Weight: 293.44 g/mol
  • Functional Groups: Amine, ethoxyethoxy, aromatic ring

Preliminary studies indicate that this compound may interact with various biological targets, including receptors and enzymes. The presence of both hydrophobic and hydrophilic regions in its structure allows for diverse interactions within biological systems. The compound's small HOMO-LUMO gap suggests significant electron-donating ability, enhancing reactivity with biomolecules.

Biological Activity

This compound has been shown to influence several biological pathways through receptor binding or enzyme inhibition. Interaction studies utilizing techniques such as surface plasmon resonance and fluorescence resonance energy transfer have been employed to assess binding affinities and kinetics.

Table 1: Comparative Biological Activity of Related Compounds

Compound NameMolecular FormulaKey Features
N-[2-(2-Ethoxyethoxy)benzyl]-1-heptanamineC15H23NC_{15}H_{23}NSimilar substitution pattern but different position
1-HeptanamineC7H17NC_7H_{17}NBasic amine structure without aromatic substitution
N-Ethyl-1-heptanamineC9H21NC_9H_{21}NContains an ethyl group instead of ethoxyethoxy

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound in various fields:

  • Antiviral Activity: The compound's structural similarity to known non-nucleoside reverse transcriptase inhibitors (NNRTIs) positions it as a candidate for antiretroviral therapy .
  • Enzyme Inhibition: Investigations into its ability to inhibit specific enzymes have shown promise in the context of metabolic disorders and cancer treatment .

Case Studies

  • Antiviral Research : A study focused on designing NNRTIs utilized this compound as a lead compound due to its favorable binding characteristics at the active site of reverse transcriptase .
  • Diabetes Treatment : Another research effort explored the compound's potential in protecting pancreatic β-cells against endoplasmic reticulum (ER) stress, demonstrating significant protective effects at low concentrations (EC50 around 0.1 μM) .

Q & A

Q. What are the standard synthetic routes for N-[3-(2-Ethoxyethoxy)benzyl]-1-heptanamine?

Methodological Answer: The synthesis typically involves coupling a heptanamine derivative with a functionalized benzyl group. A common approach is to react 1-heptanamine with a benzyl halide containing the 2-ethoxyethoxy substituent under nucleophilic substitution conditions. For example:

  • Step 1: Prepare 3-(2-ethoxyethoxy)benzyl bromide by reacting 3-hydroxybenzyl alcohol with 2-ethoxyethyl bromide in the presence of a base (e.g., K₂CO₃).
  • Step 2: React 1-heptanamine with the benzyl bromide derivative in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C for 12–24 hours.
  • Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC or NMR.
    This method aligns with amine-alkylation strategies described for similar benzylamine syntheses .

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural characterization employs:

  • Single-crystal X-ray diffraction (SCXRD): Grow crystals via slow evaporation in a solvent like ethanol or acetonitrile. Analyze bond lengths, angles, and torsion angles to confirm the 2-ethoxyethoxy and heptanamine moieties (similar to methods in ) .
  • NMR spectroscopy: Use ¹H/¹³C NMR to verify substituent positions. Key signals include the benzyl CH₂ (δ ~4.3 ppm), ethoxyethoxy protons (δ ~3.5–3.7 ppm), and heptanamine chain protons (δ ~1.2–1.6 ppm) .
  • High-resolution mass spectrometry (HRMS): Confirm molecular formula (e.g., ESI+ mode, [M+H]⁺ ion).

Q. What methods assess the solubility and stability of this compound under various conditions?

Methodological Answer:

  • Solubility: Test in solvents (e.g., water, DMSO, ethanol) using the shake-flask method. Quantify via UV-Vis spectroscopy or HPLC .
  • Stability:
    • Thermal stability: Perform thermogravimetric analysis (TGA) at 25–300°C.
    • pH stability: Incubate in buffers (pH 3–10) at 37°C for 24–72 hours; analyze degradation products via LC-MS.
    • Light sensitivity: Expose to UV/visible light (e.g., 254 nm) and monitor changes by NMR or HPLC .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to evaluate substituent effects on biological activity?

Methodological Answer:

  • Variable substituents: Synthesize analogs with modified ethoxyethoxy chains (e.g., shorter/longer ethoxy groups, halogen substitutions) or altered heptanamine chain lengths.
  • Biological assays: Test analogs in receptor-binding assays (e.g., 5-HT2A/2C for neuroactivity) or enzyme inhibition studies (e.g., soluble epoxide hydrolase ).
  • Data analysis: Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate substituent hydrophobicity/electron effects with activity. Compare IC₅₀ values and binding affinities across analogs .

Q. What strategies identify biological targets and interaction mechanisms of this compound?

Methodological Answer:

  • Target deconvolution:
    • Affinity chromatography: Immobilize the compound on a resin, incubate with cell lysates, and identify bound proteins via LC-MS/MS.
    • CRISPR-Cas9 screening: Perform genome-wide knockout screens to pinpoint genes modulating compound activity.
  • Mechanistic studies:
    • Calcium flux assays: Monitor intracellular Ca²⁺ changes in transfected HEK293 cells expressing candidate GPCRs.
    • Kinase profiling: Use a panel of 100+ kinases to identify inhibition/activation (e.g., ADP-Glo™ assay) .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Reproducibility checks: Replicate experiments under standardized conditions (e.g., cell line, assay buffer, compound purity >98% confirmed via HPLC).
  • Orthogonal assays: Validate findings using complementary methods (e.g., SPR for binding affinity vs. functional cAMP assays).
  • Meta-analysis: Pool data from multiple studies and apply statistical models (e.g., random-effects meta-analysis) to account for variability. Cross-reference with structural analogs to identify confounding substituents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[3-(2-Ethoxyethoxy)benzyl]-1-heptanamine
Reactant of Route 2
Reactant of Route 2
N-[3-(2-Ethoxyethoxy)benzyl]-1-heptanamine

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